6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
説明
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core substituted with a 3,4-dimethylphenyl group and a 4-fluorophenylmethyl group
特性
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-3-6-16(11-14(13)2)18-9-10-19(23)22(21-18)12-15-4-7-17(20)8-5-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRGNFVRJTGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyridazinone compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
6-(3,4-Dimethylphenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one: The presence of a methyl group instead of a fluorine atom can also influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
生物活性
The compound 6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one , also known by its CAS number 904524-97-6, belongs to a class of chemical compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 324.3 g/mol. The structure features a pyridazinone core substituted with a dimethylphenyl group and a fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.3 g/mol |
| CAS Number | 904524-97-6 |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
One study demonstrated that compounds with similar structural motifs to this compound had IC50 values comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines . The presence of the dimethyl and fluorophenyl groups appears to enhance cytotoxicity through increased hydrophobic interactions with cellular targets.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity attributed to pyridazinone derivatives. A compound structurally related to our target was shown to exhibit potent anticonvulsant effects in animal models, suggesting that the incorporation of specific substituents can significantly influence neuroprotective properties .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of substituent positions and electronic properties on the phenyl rings. For instance:
- Dimethyl substitution on the phenyl ring enhances lipophilicity and biological activity.
- Fluorine substitution increases electron-withdrawing character, which can enhance binding affinity to target proteins.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that compounds similar to this compound exhibited significant dose-dependent inhibition of cell growth .
- Animal Models : In vivo studies using rodent models demonstrated that administration of related compounds resulted in reduced tumor growth rates compared to controls. Histological analysis revealed significant apoptosis in treated tissues .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Step 1 : Formation of the dihydropyridazinone core via condensation reactions under controlled pH and temperature (e.g., refluxing in ethanol or DMF) .
- Step 2 : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or Suzuki coupling .
- Step 3 : Attachment of the 4-fluorobenzyl moiety using alkylation or reductive amination, requiring inert atmospheres to prevent oxidation .
- Challenges : Optimizing yield and purity requires precise solvent selection (e.g., polar aprotic solvents for halogenated intermediates) and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with fluorophenyl protons showing distinct splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- HPLC-PDA : Assesses purity (>95% typically required for biological assays), with C18 columns and acetonitrile/water gradients recommended .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the dihydropyridazinone ring .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity and pharmacokinetics?
- Methodological Answer :
- Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies with chlorophenyl analogs show improved logP (lipophilicity) and membrane permeability .
- Methyl Groups on Phenyl Rings : 3,4-Dimethylphenyl increases steric bulk, potentially improving target selectivity (e.g., kinase inhibition) but may reduce solubility. Solubility can be mitigated via co-solvents (e.g., DMSO/PEG mixtures) in in vitro assays .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like PDE4 or COX-2 .
Q. How can contradictory data on the compound’s efficacy in different cancer cell lines be resolved?
- Methodological Answer :
- Hypothesis Testing :
- Variable 1 : Cell line-specific expression of efflux pumps (e.g., P-gp), assessed via ABC transporter inhibition assays .
- Variable 2 : Redox microenvironment differences, tested using ROS-sensitive probes (e.g., DCFH-DA) under hypoxia/normoxia .
- Experimental Design :
- Panel Testing : Screen across 10+ cell lines (e.g., NCI-60) with standardized protocols (fixed incubation time, serum-free media) .
- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify resistance markers .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility. For example, encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) via solvent evaporation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve intestinal absorption, validated via Caco-2 permeability assays .
- PK/PD Modeling : Conduct dose-ranging studies in rodents, measuring plasma half-life (t₁/₂) and AUC using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
